molecular formula C28H27NO6 B2642783 1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 618362-28-0

1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2642783
CAS No.: 618362-28-0
M. Wt: 473.525
InChI Key: VKJSTUYDRBXHQD-UHFFFAOYSA-N
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Description

1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C28H27NO6 and its molecular weight is 473.525. The purity is usually 95%.
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Biological Activity

1-[(Furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, supported by recent research findings, case studies, and relevant data.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Furan ring : Known for its involvement in various biological processes.
  • Hydroxyl group : Contributes to antioxidant properties.
  • Pyrrolone moiety : Associated with antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzofuran derivatives have shown broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

CompoundMIC (µg/mL)Activity
Compound 99.80Inhibits E. coli DNA gyrase B
Compound 11d14 - 30Moderate antibacterial activity

Antioxidant Activity

The antioxidant potential of this compound is notable. Compounds in the same class demonstrated DPPH scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging capabilities .

CompoundDPPH Scavenging (%)Activity
Compound 988.56 ± 0.43%Strong antioxidant
Compound 11b90.52%Excellent antioxidant

Anti-inflammatory Effects

In vitro studies have reported significant anti-inflammatory effects, with compounds showing HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests potential therapeutic applications in inflammatory diseases.

CompoundHRBC Stabilization (%)Activity
Compound 986.70 ± 0.259%High anti-inflammatory effect
Compound 1073.67 ± 0.388%Moderate anti-inflammatory effect

Case Studies

A study focused on the synthesis and biological evaluation of benzofuran derivatives highlighted the efficacy of compounds structurally related to our target compound in treating bacterial infections . These derivatives were tested against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents.

In Silico Studies

Computational studies have also been conducted to predict the binding affinity of this compound to various biological targets. The results indicated a favorable interaction with DNA gyrase B, supporting its potential as an antibacterial agent .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-3-12-33-21-9-6-18(7-10-21)25-24(27(31)28(32)29(25)16-22-5-4-13-34-22)26(30)19-8-11-23-20(15-19)14-17(2)35-23/h4-11,13,15,17,25,30H,3,12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKDBFDZLXDNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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